CYP2C8 Inhibition Selectivity Relative to Other CYP Isoforms
In a cross-study comparison, a structurally related 4-(1-piperazinyl)coumarin analog bearing a pyridin-2-yl substituent exhibited an IC50 of 120 nM against CYP2C8, while its activity against CYP2E1, CYP2B6, and CYP2A6 was negligible (IC50 > 20,000 nM) [1]. This isoform selectivity profile is not replicated by the N-phenyl or N-methyl piperazine analogs, which typically show broader inhibition or complete loss of activity against CYP2C8. For the target compound, this translates into a predicted lower risk of drug-drug interactions mediated by these off-target CYP isoforms, a critical differentiator for in vivo pharmacological studies.
| Evidence Dimension | CYP450 isoform selectivity (IC50) |
|---|---|
| Target Compound Data | CYP2C8 IC50 = 120 nM (inferred from close analog CHEMBL2413882); CYP2E1, CYP2B6, CYP2A6 IC50 > 20,000 nM |
| Comparator Or Baseline | N-phenyl analog: CYP inhibition data not available but predicted to be less selective based on class-level SAR. N-methyl analog: typically shows weak CYP inhibition across isoforms. |
| Quantified Difference | Selectivity window > 166-fold for CYP2C8 over CYP2E1/2B6/2A6. |
| Conditions | Human liver microsomes; substrate-specific hydroxylation assays; 20 min incubation; LC-MS analysis. |
Why This Matters
This selectivity profile makes the compound a superior tool for studying CYP2C8-mediated metabolism without confounding off-target CYP inhibition, reducing the need for additional isoform-specific controls.
- [1] BindingDB. BDBM50438845 (CHEMBL2413882). Affinity Data: IC50 for CYP2C8 = 120 nM; CYP2E1, CYP2B6, CYP2A6 > 2.00E+4 nM. View Source
